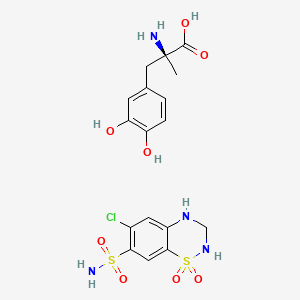

Methyldopa and hydrochlorothiazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

69136-74-9 |

|---|---|

Molecular Formula |

C17H21ClN4O8S2 |

Molecular Weight |

509.0 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

InChI |

InChI=1S/C10H13NO4.C7H8ClN3O4S2/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h2-4,12-13H,5,11H2,1H3,(H,14,15);1-2,10-11H,3H2,(H2,9,12,13)/t10-;/m0./s1 |

InChI Key |

JCUHKUGRLSZJIU-PPHPATTJSA-N |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Antihypertensive Action of Methyldopa and Hydrochlorothiazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of methyldopa (B1676449) and hydrochlorothiazide (B1673439) has long been a therapeutic option in the management of hypertension. This technical guide delves into the core mechanisms of action of each agent and explores the synergistic relationship that results in enhanced antihypertensive efficacy. By targeting distinct physiological pathways involved in blood pressure regulation, this combination therapy offers a multifaceted approach to achieving blood pressure control. This document provides a comprehensive overview of the signaling pathways, quantitative clinical data, and detailed experimental protocols relevant to the study of this drug combination, intended to serve as a resource for researchers and professionals in the field of pharmacology and drug development.

Introduction

Hypertension is a multifactorial disease, and as such, combination therapy is often more effective than monotherapy in achieving target blood pressure levels. The co-administration of methyldopa, a centrally acting alpha-2 adrenergic agonist, and hydrochlorothiazide, a thiazide diuretic, exemplifies a rational approach to combination antihypertensive therapy. Methyldopa primarily acts on the central nervous system to reduce sympathetic outflow, while hydrochlorothiazide promotes natriuresis and diuresis, leading to a reduction in blood volume. The convergence of these distinct mechanisms results in a synergistic or additive effect on blood pressure reduction.[1][2]

Individual Mechanisms of Action

Methyldopa: Central Sympatholytic Action

Methyldopa is a prodrug that exerts its antihypertensive effect through its active metabolite, alpha-methylnorepinephrine.[3] The mechanism involves a series of steps primarily within the central nervous system:

-

Uptake and Conversion: Methyldopa is taken up by adrenergic neurons.

-

Metabolism: Inside the neuron, it is decarboxylated to alpha-methyldopamine, which is then hydroxylated to form alpha-methylnorepinephrine.

-

Alpha-2 Adrenergic Receptor Agonism: Alpha-methylnorepinephrine acts as a potent agonist at presynaptic alpha-2 adrenergic receptors in the brainstem.

-

Reduced Sympathetic Outflow: Stimulation of these central alpha-2 receptors inhibits sympathetic outflow from the vasomotor center.

-

Decreased Peripheral Resistance: The reduction in sympathetic tone leads to decreased peripheral vascular resistance and a subsequent fall in arterial blood pressure.[3]

Diagram: Methyldopa Signaling Pathway

References

The Synergistic Interplay of Methyldopa and Hydrochlorothiazide: A Pharmacokinetic and Pharmacodynamic Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic and pharmacodynamic interactions between methyldopa (B1676449) and hydrochlorothiaze, two antihypertensive agents that have long been used in combination to achieve effective blood pressure control. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the synergistic relationship between these two compounds.

Introduction

Hypertension is a major risk factor for cardiovascular disease, and combination therapy is often required to achieve and maintain target blood pressure levels. The combination of methyldopa, a centrally acting alpha-2 adrenergic agonist, and hydrochlorothiazide (B1673439), a thiazide diuretic, has been a therapeutic option for decades. This guide delves into the scientific underpinnings of this combination, exploring the mechanisms of action, pharmacokinetic profiles, and the nature of their pharmacodynamic interaction.

Mechanism of Action

The antihypertensive effects of methyldopa and hydrochlorothiazide are complementary, targeting different physiological pathways involved in blood pressure regulation.

Methyldopa: Methyldopa is a prodrug that is metabolized in the brain to its active form, alpha-methylnorepinephrine. This metabolite acts as a potent agonist at central alpha-2 adrenergic receptors.[1][2] Stimulation of these presynaptic autoreceptors inhibits the release of norepinephrine (B1679862) from sympathetic nerve terminals, leading to a reduction in sympathetic outflow from the central nervous system. This results in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1] Methyldopa reduces both supine and standing blood pressure.[3]

Hydrochlorothiazide: Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubule of the nephron. It inhibits the sodium-chloride symporter, thereby increasing the urinary excretion of sodium and chloride, and consequently water.[1][3] This diuretic effect leads to a reduction in plasma volume and extracellular fluid, which contributes to a decrease in cardiac output and blood pressure. The precise mechanism of the long-term antihypertensive effect of thiazides is not fully understood but is thought to involve a reduction in peripheral vascular resistance.[3]

The combined use of this compound offers a dual approach to blood pressure reduction. Methyldopa addresses the sympathetic nervous system's contribution to hypertension, while hydrochlorothiazide targets the renal regulation of fluid and electrolyte balance.

Pharmacokinetic Properties

While comprehensive studies detailing the specific pharmacokinetic interactions between this compound are limited, the individual pharmacokinetic profiles of each drug are well-characterized. The general understanding is that their antihypertensive effects are primarily additive, suggesting a pharmacodynamic rather than a significant pharmacokinetic interaction.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Methyldopa | Hydrochlorothiazide |

| Bioavailability | ~25% (highly variable)[4] | 60-80% |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours[3] | 1-5 hours |

| Protein Binding | <15%[4] | 40-68% |

| Metabolism | Extensively metabolized in the liver and gastrointestinal tract to active and inactive metabolites.[2][3] | Not metabolized.[3] |

| Elimination Half-life | Approximately 2 hours (beta-phase)[4] | 6-15 hours |

| Excretion | Primarily renal (as parent drug and metabolites).[3] | Primarily renal (unchanged).[3] |

Note: The pharmacokinetic parameters can vary depending on individual patient factors such as renal function.

Pharmacodynamic Interaction: A Synergistic Effect

Clinical studies have consistently demonstrated that the combination of this compound produces a greater reduction in blood pressure than either agent used as monotherapy.[5] This suggests a synergistic or at least additive pharmacodynamic interaction.

In a double-blind clinical trial, the combination of this compound was found to be more effective than either drug alone.[5] The study reported a reduction in the mean blood pressure of all patients from 170/116 mmHg to 133/95 mmHg after four weeks of combination therapy.[5] Another open-label clinical trial in elderly patients with isolated systolic hypertension showed that the addition of methyldopa to hydrochlorothiazide therapy resulted in a significant further reduction in blood pressure.[6] Standing blood pressure fell from a mean of 164/88 mmHg with hydrochlorothiazide alone to 132/80 mmHg after 16 weeks of combination treatment.[6]

The synergistic effect can be attributed to their complementary mechanisms of action. Hydrochlorothiazide-induced volume depletion can lead to a reflex increase in sympathetic activity and renin release, which can counteract its antihypertensive effect. Methyldopa, by reducing central sympathetic outflow, can attenuate this reflex response, leading to a more pronounced and sustained reduction in blood pressure.

Table 2: Clinical Efficacy of this compound Combination Therapy

| Study | Patient Population | Treatment | Mean Blood Pressure Reduction |

| McMahon, 1975[5] | Hypertensive patients | Methyldopa + Hydrochlorothiazide | From 170/116 mmHg to 133/95 mmHg |

| Boyles, 1984[6] | Elderly with isolated systolic hypertension | Hydrochlorothiazide followed by Methyldopa + Hydrochlorothiazide | From 164/88 mmHg to 132/80 mmHg (standing) |

Experimental Protocols

The assessment of the pharmacokinetic and pharmacodynamic interaction between this compound in a clinical setting would typically involve a randomized, controlled crossover or parallel-group study design.

Study Design

A randomized, double-blind, placebo-controlled, crossover study could be designed to evaluate the pharmacokinetic and pharmacodynamic interactions. Participants would receive methyldopa alone, hydrochlorothiazide alone, the combination of this compound, and a placebo, with appropriate washout periods between each treatment phase.

Pharmacokinetic Analysis

Blood samples would be collected at predetermined time points after drug administration. The plasma concentrations of methyldopa, its active metabolite alpha-methylnorepinephrine, and hydrochlorothiazide would be determined using a validated analytical method.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A common and reliable method for the simultaneous determination of this compound in biological fluids is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

-

Sample Preparation: Plasma samples would undergo protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analytes of interest.

-

Chromatographic Conditions:

-

Column: A C8 or C18 column is typically used. For example, a Hypersil BDS C8 column (250 mm x 4.6 mm; 5µm).[7][8]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer at pH 5.5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 50:50 v/v).[7][8]

-

Detection: UV detection at a wavelength where both compounds have significant absorbance, for example, 287 nm.[7][8]

-

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and half-life would be calculated from the plasma concentration-time data for each treatment arm.

Pharmacodynamic Assessment

The primary pharmacodynamic endpoint would be the change in blood pressure (systolic and diastolic) from baseline. Blood pressure would be measured at regular intervals throughout the study using a standardized and validated method, such as ambulatory blood pressure monitoring (ABPM) or standardized office blood pressure measurements.

Visualizing the Interactions and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships described in this guide.

Conclusion

The combination of this compound represents a rational and effective therapeutic strategy for the management of hypertension. Their distinct and complementary mechanisms of action lead to a synergistic reduction in blood pressure, which has been confirmed in clinical studies. While specific pharmacokinetic interaction studies are not extensively reported, the available data suggest that the primary interaction is pharmacodynamic in nature. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further investigation and application of this combination therapy. Future research could focus on conducting definitive pharmacokinetic interaction studies and exploring the long-term cardiovascular outcomes associated with this combination in diverse patient populations.

References

- 1. medicine.com [medicine.com]

- 2. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of an antihypertensive agent. Comparison of this compound in combination and singly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrochlorothiazide plus methyldopa in the treatment of isolated systolic hypertension in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japer.in [japer.in]

- 8. japer.in [japer.in]

An In-depth Technical Guide to the Molecular Targets of Methyldopa in Combination with Hydrochlorothiazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms of action for the antihypertensive agents methyldopa (B1676449) and hydrochlorothiazide (B1673439), both individually and in combination. While the discrete molecular targets of each drug are well-established, this document synthesizes the available preclinical and clinical data to elucidate the synergistic effects observed when these two drugs are co-administered. This guide includes a summary of their pharmacodynamics, signaling pathways, and relevant quantitative data. Furthermore, it outlines generalized experimental protocols for investigating their combined effects and provides visualizations of key pathways to facilitate a deeper understanding of their therapeutic actions.

Introduction

Hypertension is a multifactorial disease characterized by elevated blood pressure, and its management often requires a multi-pronged therapeutic approach. Combination therapy, utilizing drugs with distinct mechanisms of action, is a cornerstone of effective blood pressure control. The pairing of methyldopa, a centrally acting sympatholytic agent, and hydrochlorothiazide, a thiazide diuretic, has been a therapeutic option for decades. This combination leverages different physiological pathways to achieve a more significant reduction in blood pressure than either agent alone. This guide delves into the molecular targets and pathways modulated by this combination therapy.

Molecular Targets and Mechanisms of Action

Methyldopa: A Centrally Acting Alpha-2 Adrenergic Agonist

Methyldopa is a prodrug that exerts its antihypertensive effect through its active metabolite, alpha-methylnorepinephrine.[1][2]

The S-enantiomer of methyldopa is a competitive inhibitor of the enzyme aromatic L-amino acid decarboxylase (LAAD), which is involved in the synthesis of norepinephrine.[5] LAAD converts methyldopa into alpha-methyldopamine, which is then converted by dopamine (B1211576) beta-hydroxylase to alpha-methylnorepinephrine.[5] This active metabolite is a potent agonist of the presynaptic α2-adrenergic receptors in the central nervous system.[3][5]

Activation of these central α2-adrenergic receptors inhibits adrenergic outflow from the brainstem, leading to reduced peripheral vascular resistance and a decrease in systemic blood pressure.[1][6] Methyldopa typically does not have a direct impact on cardiac function and generally does not reduce the glomerular filtration rate or renal blood flow, making it a useful option for hypertensive patients with renal insufficiency.[1][7] Normal or elevated plasma renin activity may also decrease during methyldopa therapy.[2][7]

Hydrochlorothiazide: An Inhibitor of the Sodium-Chloride Cotransporter

Hydrochlorothiazide is a thiazide diuretic that primarily acts on the kidneys to reduce blood volume.

-

Primary Molecular Target: Sodium-Chloride Cotransporter (NCC) in the Distal Convoluted Tubules.[8][9][10]

Hydrochlorothiazide inhibits the reabsorption of sodium and chloride ions from the distal convoluted tubules by blocking the NCC.[8][9] This leads to an increase in the excretion of sodium, chloride, and water, resulting in diuresis and a subsequent decrease in plasma volume and cardiac output.[8][11] Over time, it is also believed to reduce peripheral vascular resistance, although the exact mechanism for this effect is not fully understood.[9]

The Combination: A Synergistic Approach

The co-administration of methyldopa and hydrochlorothiazide results in an additive or synergistic antihypertensive effect.[12][13] This is achieved by targeting two distinct and complementary pathways involved in blood pressure regulation:

-

Central Sympathetic Outflow Reduction: Methyldopa decreases sympathetic tone, leading to vasodilation.[14][15]

-

Extracellular Volume Reduction: Hydrochlorothiazide reduces blood volume through diuresis.[14][15]

Furthermore, a key interaction between the two drugs involves the renin-angiotensin system. Thiazide diuretics, including hydrochlorothiazide, can cause a compensatory increase in plasma renin activity. Methyldopa, by reducing sympathetic outflow, can blunt this thiazide-induced rise in plasma renin activity, thereby enhancing the overall blood pressure-lowering effect.

Signaling Pathways

Methyldopa Signaling Pathway

The antihypertensive effect of methyldopa is initiated by its conversion to alpha-methylnorepinephrine and subsequent binding to central α2-adrenergic receptors. This interaction triggers a cascade of intracellular events that ultimately leads to a reduction in sympathetic nerve activity.

Caption: Methyldopa's metabolic activation and central action.

Hydrochlorothiazide Signaling Pathway

Hydrochlorothiazide's mechanism is more direct, involving the inhibition of a specific ion transporter in the kidney, leading to changes in electrolyte and water balance.

Caption: Hydrochlorothiazide's diuretic mechanism of action.

Combined Signaling and Synergistic Effect

The combination of this compound creates a dual-front attack on the mechanisms that maintain elevated blood pressure.

Caption: Synergistic action of this compound.

Quantitative Data

While specific quantitative data on the molecular interactions of the combination are scarce, clinical studies have demonstrated the enhanced efficacy of the combined therapy in lowering blood pressure.

| Study Type | Drug/Combination | Dosage | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Reference |

| Clinical Trial | Methyldopa + Hydrochlorothiazide | Varies | Significant Reduction | Significant Reduction | [16] |

| Clinical Trial | Methyldopa + Hydrochlorothiazide | Varies | Mean reduction to 133/95 from 170/116 | Mean reduction to 133/95 from 170/116 | [16] |

Experimental Protocols

In Vitro Assay: Radioligand Binding to Alpha-2 Adrenergic Receptors

-

Objective: To determine if hydrochlorothiazide alters the binding affinity of alpha-methylnorepinephrine (the active metabolite of methyldopa) to α2-adrenergic receptors.

-

Methodology:

-

Membrane Preparation: Isolate cell membranes expressing α2-adrenergic receptors (e.g., from transfected cell lines or brain tissue).

-

Binding Assay: Incubate the membranes with a radiolabeled α2-adrenergic receptor ligand (e.g., [³H]-clonidine) in the presence of increasing concentrations of alpha-methylnorepinephrine, with and without a fixed concentration of hydrochlorothiazide.

-

Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 values for alpha-methylnorepinephrine in the presence and absence of hydrochlorothiazide to assess any change in binding affinity.

-

Ex Vivo Assay: Measurement of Sodium-Chloride Cotransporter Activity

-

Objective: To assess if methyldopa or its active metabolite affects the inhibitory action of hydrochlorothiazide on the sodium-chloride cotransporter.

-

Methodology:

-

Tissue Preparation: Isolate renal tubules from an appropriate animal model.

-

Transporter Activity Assay: Measure the uptake of radiolabeled ²²Na⁺ and ³⁶Cl⁻ into the renal tubules in the presence of hydrochlorothiazide alone, methyldopa alone, and the combination of both.

-

Data Analysis: Compare the inhibition of ion uptake by hydrochlorothiazide in the presence and absence of methyldopa to determine any synergistic or antagonistic effects on NCC activity.

-

In Vivo Model: Spontaneously Hypertensive Rats (SHR)

-

Objective: To evaluate the synergistic antihypertensive effect of this compound in a preclinical model of hypertension.

-

Methodology:

-

Animal Model: Use spontaneously hypertensive rats (SHR), a well-established genetic model of hypertension.

-

Drug Administration: Administer methyldopa, hydrochlorothiazide, the combination of both, and a vehicle control to different groups of SHR for a specified duration.

-

Blood Pressure Monitoring: Continuously monitor systolic and diastolic blood pressure using telemetry or tail-cuff plethysmography.

-

Biochemical Analysis: At the end of the study, collect blood samples to measure plasma renin activity, electrolyte levels, and drug concentrations.

-

Data Analysis: Compare the blood pressure reduction and biochemical parameters among the different treatment groups to assess the synergistic effects of the combination.

-

Conclusion

The combination of this compound provides a potent antihypertensive therapy by targeting distinct yet complementary physiological pathways. Methyldopa's central sympatholytic action, mediated by its active metabolite's agonism at α2-adrenergic receptors, effectively reduces peripheral vascular resistance. Concurrently, hydrochlorothiazide's inhibition of the renal sodium-chloride cotransporter leads to a reduction in extracellular fluid volume. A key aspect of their synergy lies in methyldopa's ability to counteract the compensatory rise in plasma renin activity often induced by thiazide diuretics. While the direct molecular interactions of this combination are not fully elucidated, their combined efficacy is well-documented in clinical practice. Further preclinical research employing the outlined experimental approaches could provide deeper insights into the precise molecular synergies and potentially uncover novel aspects of their combined mechanism of action. This understanding is crucial for optimizing therapeutic strategies and for the development of future antihypertensive agents.

References

- 1. [Comparative clinical experimental studies with pure alpha-methyldopa and in combination with hydrochlorothiazide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improvement of the cardiovascular effect of methyldopa by complexation with Zn(II): Synthesis, characterization and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A GENETIC RESPONSE SCORE FOR HYDROCHLOROTHIAZIDE USE: INSIGHTS FROM GENOMICS AND METABOLOMICS INTEGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [A combination of methyldopa, hydrochlorothiazide and amiloride in the treatment of essential hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for a controlled before-after quasi-experimental study to evaluate the effectiveness of a multi-component intervention to reduce gaps in hypertension care and control in low-income communes of Medellin, Colombia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antihypertensive drugs in combination: Effects of methyldopa on thiazide-induced changes in renal hemodynamics and plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. GENOME-WIDE AND GENE-BASED META-ANALYSES IDENTIFY NOVEL LOCI INFLUENCING BLOOD PRESSURE RESPONSE TO HYDROCHLOROTHIAZIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic effects of blood pressure-lowering drugs and statins: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Blood pressure signature genes and blood pressure response to thiazide diuretics: results from the PEAR and PEAR-2 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Creating a Combination Antihypertensive Regimen: What Does the Research Show? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Molecular Docking Approach to Evaluate the Pharmacological Properties of Natural and Synthetic Treatment Candidates for Use against Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Methyldopa and Hydrochlorothiazide Co-amorphous Solids

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific research on the co-amorphous solid state of Methyldopa (B1676449) and Hydrochlorothiazide (B1673439) is not extensively available in public literature. This guide synthesizes information from studies on co-amorphous hydrochlorothiazide with other active pharmaceutical ingredients (APIs) and solid dispersions of methyldopa. The experimental protocols and potential physicochemical properties described herein are based on established scientific principles and data from analogous systems, providing a predictive framework for the characterization of a hypothetical Methyldopa-Hydrochlorothiazide co-amorphous system.

Introduction: The Rationale for Co-Amorphous Methyldopa and Hydrochlorothiazide

Methyldopa, an antihypertensive agent, and Hydrochlorothiazide, a diuretic, are frequently co-prescribed for the management of hypertension. However, both drugs present formulation challenges. Methyldopa is known for its poor flowability and compressibility, while Hydrochlorothiazide is a Biopharmaceutics Classification System (BCS) Class IV drug, exhibiting both low solubility and low permeability.[1][2]

Co-amorphous systems, which are homogeneous single-phase amorphous solids composed of two or more small-molecule components, offer a promising strategy to overcome these limitations.[3] By disrupting the crystal lattice of the individual components, co-amorphous formulations can lead to significant improvements in:

-

Solubility and Dissolution Rate: The amorphous state possesses higher free energy than the crystalline state, leading to enhanced aqueous solubility and faster dissolution.

-

Physical Stability: Intermolecular interactions, such as hydrogen bonding between the two amorphous components, can inhibit recrystallization, a common challenge with single-component amorphous systems.

-

Bioavailability: Enhanced dissolution can lead to improved absorption and overall bioavailability.[4][5]

-

Manufacturing Properties: The formation of a co-amorphous solid may improve powder properties, facilitating downstream processing.

This technical guide will explore the potential physicochemical properties of a Methyldopa-Hydrochlorothiazide co-amorphous system, detailing the experimental protocols for its preparation and characterization.

Preparation of Co-Amorphous Solids

Several methods can be employed to produce co-amorphous solids. The choice of method depends on the thermal stability and physicochemical properties of the active ingredients.

Cryomilling

Cryomilling, or cryogenic milling, is a solvent-free technique that is particularly effective for generating co-amorphous systems.[4] The process involves milling the physical mixture of the components at cryogenic temperatures, typically using liquid nitrogen. The low temperatures make the materials brittle, facilitating fracture and amorphization, while also minimizing thermal degradation.

Solvent Evaporation

In the solvent evaporation method, both this compound are dissolved in a common solvent. The solvent is then rapidly removed under vacuum, leaving behind a co-amorphous solid. The key to this method is the rapid removal of the solvent to prevent crystallization of either component.

Melt Quenching

Melt quenching involves heating the physical mixture of the two drugs above their melting points to form a homogenous melt, followed by rapid cooling. This technique is suitable for thermally stable compounds.

Physicochemical Characterization

A suite of analytical techniques is required to confirm the formation of a co-amorphous system and to evaluate its physicochemical properties.

Solid-State Characterization

3.1.1 X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for confirming the amorphous nature of a solid. Crystalline materials produce sharp Bragg peaks, while amorphous materials exhibit a characteristic "halo" pattern with no sharp peaks.

3.1.2 Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the material, most importantly the glass transition temperature (Tg). A single Tg for a co-amorphous system, intermediate between the Tgs of the individual amorphous components, indicates the formation of a homogeneous single-phase system.

3.1.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to investigate intermolecular interactions between this compound in the co-amorphous state. Shifts in the characteristic vibrational bands of functional groups (e.g., O-H, N-H, C=O, S=O) can indicate the formation of hydrogen bonds, which are crucial for the stability of the co-amorphous system.[4]

Quantitative Data Summary

While specific data for a Methyldopa-Hydrochlorothiazide co-amorphous system is unavailable, the following tables present data from analogous systems to illustrate the expected improvements in physicochemical properties.

Table 1: Thermal Properties of Amorphous and Co-Amorphous Hydrochlorothiazide Systems

| Material | Glass Transition Temperature (Tg) (°C) |

| Amorphous Hydrochlorothiazide | ~115-116 |

| Co-amorphous Hydrochlorothiazide:Arginine (1:1) | Not explicitly stated, but a single Tg was observed |

| Co-amorphous Hydrochlorothiazide:Atenolol (B1665814) (1:1) | Not explicitly stated, but a single Tg was observed |

Data synthesized from multiple sources indicating the formation of a single-phase amorphous system.

Table 2: Dissolution Enhancement of Methyldopa in Solid Dispersions

| Formulation | Dissolution Medium | % Drug Release at 60 min |

| Marketed Methyldopa Tablet | Phosphate (B84403) Buffer (pH 6.8) | 65.80% |

| Methyldopa:PEG 6000:Poloxamer 407 Solid Dispersion | Phosphate Buffer (pH 6.8) | 86.21%[6] |

| Marketed Methyldopa Tablet | 0.1 N HCl | 62.21% |

| Methyldopa:PEG 6000:Poloxamer 407 Solid Dispersion | 0.1 N HCl | 85.80%[6] |

Table 3: Intrinsic Dissolution Rate (IDR) of Hydrochlorothiazide Formulations

| Formulation | IDR (mg·cm⁻²·min⁻¹) |

| Crystalline Hydrochlorothiazide | ~0.02 |

| Amorphous Hydrochlorothiazide | ~0.08 |

| Co-amorphous Hydrochlorothiazide:Atenolol (1:1) | ~0.25 |

Illustrative data based on graphical representations in the literature.

Experimental Protocols

Preparation of Co-Amorphous Solids by Cryomilling

-

Accurately weigh equimolar amounts of this compound.

-

Combine the powders in a milling jar containing milling balls.

-

Pre-cool the milling jar in liquid nitrogen for 10-15 minutes.

-

Perform milling at a specified frequency (e.g., 30 Hz) for a predetermined duration (e.g., 60-90 minutes), with intermittent cooling cycles in liquid nitrogen.

-

After milling, allow the sample to slowly warm to room temperature in a desiccator.

-

Collect the resulting powder for analysis.

X-Ray Powder Diffraction (XRPD)

-

Gently pack the sample powder into a sample holder.

-

Mount the sample holder onto the XRPD instrument.

-

Collect the diffraction pattern over a 2θ range of 5° to 40°.

-

Set the step size to 0.02° and the scan speed to 2°/min.

-

Analyze the resulting diffractogram for the presence of a halo pattern and the absence of sharp peaks.

Differential Scanning Calorimetry (DSC)

-

Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

-

Hermetically seal the pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the sample at a low temperature (e.g., 0°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected glass transition (e.g., 200°C) under a nitrogen purge.

-

Cool the sample back to the starting temperature at a controlled rate.

-

Perform a second heating scan under the same conditions to determine the Tg from the inflection point of the heat flow curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Prepare the sample by mixing a small amount of the co-amorphous powder with potassium bromide (KBr) and compressing it into a thin pellet.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the FTIR spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 32) to obtain a high signal-to-noise ratio.

-

Compare the spectrum of the co-amorphous solid with the spectra of the individual crystalline and amorphous components to identify any peak shifts.

In Vitro Dissolution Studies

-

Use a USP Type II (paddle) dissolution apparatus.

-

Fill the dissolution vessels with 900 mL of a suitable dissolution medium (e.g., phosphate buffer pH 6.8 or 0.1 N HCl).

-

Maintain the temperature of the medium at 37 ± 0.5°C.

-

Set the paddle speed to 50 or 75 RPM.

-

Introduce a known amount of the co-amorphous solid into each vessel.

-

Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

-

Replace the withdrawn volume with fresh, pre-warmed medium.

-

Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Physical Stability Studies

-

Store samples of the co-amorphous solid under various temperature and relative humidity (RH) conditions (e.g., 25°C/60% RH and 40°C/75% RH).

-

At specified time points (e.g., 1, 3, 6 months), withdraw samples.

-

Analyze the samples using XRPD and DSC to check for any signs of recrystallization.

-

The absence of sharp peaks in the XRPD pattern and the presence of a single Tg in the DSC thermogram indicate that the material has remained in the amorphous state.

Visualization of Experimental Workflows

Conclusion

The development of a co-amorphous solid of this compound presents a scientifically sound strategy to address the formulation challenges associated with these two drugs. Based on data from analogous systems, it is anticipated that a co-amorphous formulation would exhibit enhanced dissolution rates and improved physical stability compared to the individual amorphous or crystalline forms. The experimental workflows and characterization techniques detailed in this guide provide a comprehensive framework for the successful development and evaluation of such a system. Further research is warranted to generate specific experimental data for the methyldopa-hydrochlorothiazide co-amorphous system to validate these predictions and unlock its full therapeutic potential.

References

- 1. Dissolution and Permeability Properties of Co-Amorphous Formulations of Hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Co-Amorphous Drug Formulations in Numbers: Recent Advances in Co-Amorphous Drug Formulations with Focus on Co-Formability, Molar Ratio, Preparation Methods, Physical Stability, In Vitro and In Vivo Performance, and New Formulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile formation of co-amorphous atenolol and hydrochlorothiazide mixtures via cryogenic-milling: Enhanced physical stability, dissolution and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jgtps.com [jgtps.com]

In Vitro Permeability of Methyldopa and Hydrochlorothiazide Combination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to conduct in vitro permeability studies for a combination formulation of Methyldopa (B1676449) and Hydrochlorothiazide (B1673439). This document outlines the core experimental protocols, data presentation strategies, and analytical methods necessary to assess the permeability characteristics of these two antihypertensive agents when formulated together.

Introduction

Methyldopa and Hydrochlorothiazide are widely used in combination for the management of hypertension.[1][2] Understanding the permeability of these drugs, both individually and in combination, is crucial for optimizing formulation development and predicting in vivo absorption. According to the Biopharmaceutics Classification System (BCS), Methyldopa is classified as a Class III drug, characterized by high solubility and low permeability. Hydrochlorothiazide is generally considered a Class III or IV drug, also exhibiting low permeability.[3][4][5][6] Given their low permeability, in vitro models are essential tools for screening formulations and identifying potential drug-drug or drug-excipient interactions that could affect absorption.

This guide will focus on two primary in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput screening tool that assesses the passive diffusion of a compound across an artificial lipid membrane, mimicking the gastrointestinal barrier.[7][8]

2.1.1. Materials and Reagents

-

PAMPA plate system (e.g., 96-well filter plates and acceptor plates)

-

Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compounds: Methyldopa, Hydrochlorothiazide, and their combination

-

Reference compounds (for low and high permeability)

-

Acetonitrile (B52724) (HPLC grade)

-

Mixed phosphate (B84403) buffer, pH 5.5 (for HPLC mobile phase)[9]

-

Ultrapure water

2.1.2. Experimental Procedure

-

Membrane Coating: Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

-

Preparation of Solutions:

-

Prepare stock solutions of Methyldopa, Hydrochlorothiazide, and a 10:1 ratio combination (representative of some formulations) in a suitable solvent (e.g., DMSO).

-

Dilute the stock solutions with PBS to the final desired donor concentration. The final DMSO concentration should typically be less than 1%.

-

-

Assay Setup:

-

Add the diluted drug solutions to the donor wells of the PAMPA plate.

-

Fill the acceptor wells with fresh PBS.

-

Carefully place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.

-

-

Incubation: Incubate the PAMPA plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

-

Sample Collection: After incubation, carefully separate the plates and collect samples from both the donor and acceptor wells for analysis.

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, serving as an excellent in vitro model for intestinal drug absorption, including both passive and active transport mechanisms.[10][11][12]

2.2.1. Cell Culture

-

Caco-2 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

-

Cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

2.2.2. Transepithelial Electrical Resistance (TEER) Measurement

-

Before and after the permeability experiment, measure the TEER of the Caco-2 monolayer to assess its integrity. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a well-formed monolayer.

2.2.3. Permeability Experiment

-

Apical to Basolateral (A-B) Transport:

-

Rinse the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Add the test solutions (Methyldopa, Hydrochlorothiazide, and their combination in HBSS) to the apical (donor) chamber.

-

Add fresh HBSS to the basolateral (acceptor) chamber.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

-

-

Basolateral to Apical (B-A) Transport:

-

To investigate active efflux, perform the experiment in the reverse direction by adding the drug solution to the basolateral chamber and sampling from the apical chamber.

-

-

Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method.

Analytical Method: RP-HPLC

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is required for the simultaneous quantification of this compound in the collected samples.

3.1. Chromatographic Conditions [9][13]

-

Mobile Phase: A mixture of mixed phosphate buffer (pH 5.5) and acetonitrile in a 50:50 (v/v) ratio.[9]

-

Flow Rate: 1.0 mL/min[9]

-

Detection Wavelength: 287 nm[9]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

3.2. Standard Curve Preparation

Prepare a series of calibration standards of this compound in the relevant buffer (PBS or HBSS) to determine the linearity, accuracy, and precision of the analytical method.

Data Presentation and Calculations

The permeability of the compounds is expressed as the apparent permeability coefficient (Papp), calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the steady-state flux of the drug across the membrane (µg/s)

-

A is the surface area of the membrane (cm²)

-

C₀ is the initial concentration of the drug in the donor chamber (µg/mL)

4.1. Data Tables

The following tables should be used to summarize the quantitative data obtained from the permeability studies.

Table 1: PAMPA Permeability of this compound

| Compound/Combination | Initial Donor Conc. (µM) | Papp (x 10⁻⁶ cm/s) ± SD |

| Methyldopa | ||

| Hydrochlorothiazide | ||

| Combination (10:1) | ||

| Low Permeability Control | ||

| High Permeability Control |

Table 2: Caco-2 Permeability of this compound

| Compound/Combination | Direction | Papp (x 10⁻⁶ cm/s) ± SD | Efflux Ratio |

| Methyldopa | A to B | ||

| B to A | |||

| Hydrochlorothiazide | A to B | ||

| B to A | |||

| Combination (10:1) | A to B | ||

| B to A | |||

| Propranolol (High Perm.) | A to B | ||

| Atenolol (Low Perm.) | A to B |

Efflux Ratio = Papp (B-A) / Papp (A-B)

Visualizations

5.1. Experimental Workflows

References

- 1. drugs.com [drugs.com]

- 2. Efficacy of an antihypertensive agent. Comparison of this compound in combination and singly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Tablets of “Hydrochlorothiazide in Cyclodextrin in Nanoclay”: A New Nanohybrid System with Enhanced Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. mdpi.com [mdpi.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 9. japer.in [japer.in]

- 10. Mechanism of L-alpha-methyldopa transport through a monolayer of polarized human intestinal epithelial cells (Caco-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. japer.in [japer.in]

An In-depth Technical Guide on the Metabolism of Methyldopa to Alpha-Methylnorepinephrine and its Interaction with Hydrochlorothiazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of methyldopa (B1676449) to its active form, alpha-methylnorepinephrine, its mechanism of action, and its synergistic interaction with the thiazide diuretic, hydrochlorothiazide. The document details the pharmacokinetics of both agents, presents clinical data on their combined efficacy, and outlines key experimental protocols for their study.

Methyldopa: Metabolism and Central Mechanism of Action

Methyldopa is a centrally-acting alpha-2 adrenergic agonist used in the management of hypertension.[1] It is a prodrug that requires metabolic conversion in the central nervous system to its pharmacologically active metabolite, alpha-methylnorepinephrine.[2][3]

Metabolic Pathway

The conversion of methyldopa occurs in two enzymatic steps within central adrenergic neurons. First, L-aromatic amino acid decarboxylase (DOPA decarboxylase) converts methyldopa to alpha-methyldopamine (B1210744). Subsequently, dopamine (B1211576) β-hydroxylase hydroxylates alpha-methyldopamine to form (1R,2S)-alpha-methylnorepinephrine.[4] This active metabolite is then stored in presynaptic vesicles and released as a "false neurotransmitter," replacing endogenous norepinephrine.[1]

Alpha-2 Adrenergic Receptor Signaling

Alpha-methylnorepinephrine acts as a selective agonist at presynaptic alpha-2 adrenergic receptors in the brainstem.[4][5] These receptors are G-protein coupled receptors (GPCRs) associated with an inhibitory G-protein (Gi).[6][7] Agonist binding activates the Gi protein, which in turn inhibits the enzyme adenylyl cyclase.[8] This inhibition leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] The reduction in cAMP and subsequent signaling cascades ultimately results in decreased sympathetic outflow from the central nervous system, leading to reduced peripheral vascular resistance and a lowering of blood pressure.[2]

References

- 1. mims.com [mims.com]

- 2. What is the mechanism of Methyldopa? [synapse.patsnap.com]

- 3. Alpha-Methyl dopa : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 5. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

The Impact of Hydrochlorothiazide on the Bioavailability of Methyldopa: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the current understanding of the pharmacokinetic interaction between hydrochlorothiazide (B1673439) and methyldopa (B1676449), with a specific focus on the bioavailability of methyldopa. While the combination of these two antihypertensive agents is well-established for its synergistic therapeutic effects in managing hypertension, a thorough review of the scientific literature reveals a notable absence of direct clinical studies quantifying the specific impact of hydrochlorothiazide on the bioavailability of methyldopa. This document summarizes the individual pharmacokinetic profiles of both drugs, explores potential theoretical mechanisms of interaction, and outlines the experimental protocols that would be necessary to definitively assess this drug-drug interaction. All available, albeit indirect, data is presented, and logical frameworks for future research are proposed through workflow diagrams.

Introduction

Methyldopa, a centrally acting alpha-2 adrenergic agonist, and hydrochlorothiazide, a thiazide diuretic, are frequently co-formulated for the treatment of hypertension.[1][2] The rationale for this combination therapy lies in their complementary mechanisms of action, which result in a more potent blood pressure-lowering effect than either agent alone.[1] Methyldopa reduces sympathetic outflow, leading to vasodilation, while hydrochlorothiazide promotes the excretion of sodium and water, thereby reducing extracellular volume.[1][2]

Despite the widespread clinical use of this combination, the direct pharmacokinetic interaction, specifically the effect of hydrochlorothiazide on the absorption and bioavailability of methyldopa, has not been extensively studied. This guide aims to collate the existing knowledge and identify the gaps in our understanding.

Pharmacokinetic Profiles of Methyldopa and Hydrochlorothiazide

Methyldopa

Methyldopa is absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within 2 to 3 hours after oral administration.[1] Its bioavailability is known to be variable. Several studies have highlighted that the co-administration of ferrous sulfate (B86663) or ferrous gluconate can significantly decrease the bioavailability of methyldopa. The drug is extensively metabolized, and approximately 70% of the absorbed dose is excreted in the urine as methyldopa and its mono-O-sulfate conjugate.[3]

| Pharmacokinetic Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2 - 3 hours | [1] |

| Primary Route of Elimination | Renal | [3] |

Hydrochlorothiazide

Hydrochlorothiazide is also orally active and works by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney.[4][5][6] It has a bioavailability of approximately 70%.[1] Hydrochlorothiazide is not significantly metabolized and is primarily excreted unchanged in the urine.[3]

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | ~70% | [1] |

| Metabolism | Not significant | [3] |

| Primary Route of Elimination | Renal (unchanged) | [3] |

Impact of Hydrochlorothiazide on Methyldopa Bioavailability: Current Evidence

A comprehensive review of the published literature reveals a significant gap in knowledge regarding the direct impact of hydrochlorothiazide on the bioavailability of methyldopa. There are no readily available clinical studies that have been designed to specifically measure the pharmacokinetic parameters of methyldopa (such as AUC, Cmax, and Tmax) in the presence and absence of hydrochlorothiazide. The existing literature focuses on the pharmacodynamic synergy and the clinical efficacy of the combination therapy.[7]

Theoretical Mechanisms of Interaction

While direct evidence is lacking, several theoretical mechanisms could potentially influence the bioavailability of methyldopa when co-administered with hydrochlorothiazide. These are, at present, speculative and would require experimental validation.

-

Alterations in Gastrointestinal Transit Time: Diuretics can cause electrolyte and fluid shifts, which might indirectly affect gastrointestinal motility. A change in transit time could potentially alter the dissolution and absorption window for methyldopa.

-

Changes in Splanchnic Blood Flow: Thiazide diuretics can cause a reduction in plasma volume, which might lead to alterations in splanchnic blood flow. This could theoretically impact the rate and extent of drug absorption from the gut.

-

Competition for Transporters: Although not documented, there could be unforeseen competition for intestinal absorption or efflux transporters.

The following diagram illustrates the potential, though unproven, points of interaction in the gastrointestinal tract.

Proposed Experimental Protocol to Assess Bioavailability

To definitively determine the impact of hydrochlorothiazide on methyldopa bioavailability, a randomized, crossover, open-label clinical study would be required.

5.1 Study Design

A two-period, two-sequence crossover design is recommended. Healthy volunteers would be randomized to one of two treatment sequences:

-

Sequence A: Treatment 1 (Methyldopa alone) followed by Treatment 2 (Methyldopa + Hydrochlorothiazide).

-

Sequence B: Treatment 2 (Methyldopa + Hydrochlorothiazide) followed by Treatment 1 (Methyldopa alone).

A washout period of at least five half-lives of both drugs would be implemented between the two treatment periods.

5.2 Study Population

-

Healthy adult volunteers (18-55 years of age).

-

Subjects would undergo a comprehensive medical screening to ensure no underlying health conditions.

-

Informed consent would be obtained from all participants.

5.3 Drug Administration

-

Treatment 1: A single oral dose of methyldopa (e.g., 250 mg).

-

Treatment 2: A single oral dose of methyldopa (e.g., 250 mg) co-administered with a single oral dose of hydrochlorothiazide (e.g., 25 mg).

5.4 Pharmacokinetic Sampling

Serial blood samples would be collected at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose). Plasma would be separated and stored at -80°C until analysis.

5.5 Bioanalytical Method

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be used to quantify the concentrations of methyldopa and its major metabolites in the plasma samples.

5.6 Pharmacokinetic Analysis

The primary pharmacokinetic parameters to be determined for methyldopa would include:

-

Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t).

-

Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf).

-

Maximum plasma concentration (Cmax).

-

Time to reach maximum plasma concentration (Tmax).

5.7 Statistical Analysis

The bioequivalence of methyldopa between the two treatment arms would be assessed by constructing 90% confidence intervals for the geometric mean ratios of AUC0-t, AUC0-inf, and Cmax.

The following diagram outlines the proposed experimental workflow.

Conclusion

The combination of this compound is a cornerstone in the management of hypertension, valued for its synergistic clinical efficacy. However, a critical gap exists in our understanding of the direct pharmacokinetic interaction between these two drugs. Specifically, there is no published data to confirm or refute an effect of hydrochlorothiazide on the bioavailability of methyldopa. The theoretical potential for such an interaction exists through various physiological mechanisms. To address this knowledge gap, a dedicated, well-designed clinical pharmacokinetic study, as outlined in this guide, is necessary. The results of such a study would provide valuable information for drug development professionals and regulatory agencies, ensuring a more complete picture of the pharmacology of this widely used combination therapy. Until such data is available, there is no evidence to suggest a clinically significant impact of hydrochlorothiazide on the bioavailability of methyldopa.

References

- 1. Articles [globalrx.com]

- 2. This compound: MedlinePlus Drug Information [medlineplus.gov]

- 3. drugs.com [drugs.com]

- 4. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. How Do Thiazide Diuretics Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 7. [A combination of methyldopa, hydrochlorothiazide and amiloride in the treatment of essential hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interplay of Hydrochlorothiazide and Methyldopa at the Renal Tubule: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the renal tubular mechanisms of hydrochlorothiazide (B1673439) (HCTZ) in the presence of methyldopa (B1676449). While the combination of these two antihypertensive agents is well-established in clinical practice, a detailed understanding of their synergistic and potentially counteracting effects at the level of the nephron is less elucidated. This document synthesizes the current understanding of their individual mechanisms of action, explores potential points of interaction based on available evidence, and identifies key areas for future research. We delve into the molecular targets, signaling pathways, and physiological consequences of their concomitant administration on renal electrolyte handling. Detailed experimental protocols and quantitative data from relevant studies are presented to provide a comprehensive resource for researchers in pharmacology and nephrology.

Introduction

Hydrochlorothiazide, a thiazide diuretic, and methyldopa, a centrally acting alpha-2 adrenergic agonist, are frequently co-prescribed for the management of hypertension.[1][2][3][4] The clinical rationale for this combination therapy is rooted in their complementary mechanisms of action, with methyldopa mitigating the reactive rise in plasma renin activity often induced by diuretics like HCTZ.[5] However, a granular understanding of their interaction at the renal tubule, the primary site of action for HCTZ and a key player in overall fluid and electrolyte balance, is crucial for optimizing therapeutic strategies and anticipating potential adverse effects, such as an increased risk of nephrotoxicity.[6][7] This guide aims to dissect the known and potential renal tubular mechanisms governing the interplay between these two widely used medications.

Individual Renal Mechanisms of Action

Hydrochlorothiazide: Inhibition of the Na+-Cl- Cotransporter (NCC)

Hydrochlorothiazide's primary diuretic and natriuretic effect is achieved through the inhibition of the Na+-Cl- cotransporter (NCC), located on the apical membrane of the distal convoluted tubule (DCT) cells.[8][9][10] This inhibition prevents the reabsorption of approximately 5% of the filtered sodium load, leading to increased urinary excretion of sodium and water.[9][11]

The journey of HCTZ to its site of action involves secretion into the tubular lumen by transporters in the proximal tubule. This process is mediated by both organic anion transporters (OAT1 and OAT3) and organic cation transporters (OCT2 and MATE2-K).[12][13] Interestingly, chronic HCTZ administration has been shown to paradoxically increase the abundance and phosphorylation of the NCC, a phenomenon that may have implications for diuretic resistance.[14]

Methyldopa: A Central Agent with Peripheral Renal Effects

Methyldopa is a prodrug that is converted to its active metabolite, α-methylnorepinephrine, in the central nervous system.[15] This metabolite acts as an agonist at presynaptic α2-adrenergic receptors, leading to a reduction in sympathetic outflow and a decrease in peripheral vascular resistance.[15]

The renal effects of methyldopa are more complex and less direct than those of HCTZ. While its primary antihypertensive action is central, methyldopa and its metabolites are excreted by the kidneys, and their effects can be more pronounced in patients with renal impairment.[1][2][15][16][17] Some studies have suggested that methyldopa can lead to a decrease in the glomerular filtration rate (GFR) and sodium clearance, potentially through enhanced sodium reabsorption in the proximal tubule.[18] Conversely, other research, particularly in the context of pregnancy-induced hypertension, indicates that methyldopa may improve GFR and stimulate the synthesis of nitric oxide (NO), a vasodilator.[19][20][21]

Potential Renal Tubular Mechanisms of Interaction

Direct experimental evidence detailing the combined effects of hydrochlorothiazide and methyldopa at the renal tubular level is limited. However, based on their individual mechanisms, we can postulate several key points of interaction within the distal convoluted tubule.

Modulation of the Basolateral Na+-K+-ATPase Activity

A pivotal study has shown that stimulation of α2-adrenergic receptors, the pharmacological target of methyldopa's active metabolite, leads to an increase in the activity of the Na+-K+-ATPase in DCT cells.[18] The Na+-K+-ATPase, located on the basolateral membrane, is the primary driving force for sodium reabsorption in these cells. By actively pumping sodium out of the cell and into the interstitium, it creates a favorable electrochemical gradient for sodium to enter the cell from the tubular lumen via the NCC.

Therefore, in the presence of methyldopa, the increased Na+-K+-ATPase activity could potentially counteract the inhibitory effect of hydrochlorothiazide on the NCC. This could manifest as a blunted natriuretic response to HCTZ.

Signaling Pathway Crosstalk

The intracellular signaling pathways regulated by HCTZ and methyldopa in DCT cells may intersect. The α2-adrenergic receptors are G-protein coupled receptors that, upon activation, can influence multiple downstream effectors, including adenylyl cyclase and ion channels. While the precise signaling cascade initiated by α2-adrenergic receptor activation in the DCT in response to methyldopa is not fully characterized, it presents a potential avenue for interaction with the regulatory pathways of the NCC.

Data Presentation

Table 1: Pharmacokinetic Parameters of Hydrochlorothiazide and Methyldopa

| Parameter | Hydrochlorothiazide | Methyldopa |

| Bioavailability | ~60-80% | ~25% (highly variable)[22] |

| Protein Binding | 40-68% | <15%[22] |

| Metabolism | Not metabolized | Extensively metabolized in the liver and intestines[23] |

| Elimination Half-life | 6-15 hours | ~2 hours (as parent drug)[24] |

| Excretion | Primarily unchanged in urine | Renal (as parent drug and metabolites)[8][24] |

Table 2: Effects on Renal Function and Electrolytes

| Parameter | Hydrochlorothiazide | Methyldopa | Combined Effect (Observed/Potential) |

| Glomerular Filtration Rate (GFR) | No significant change or slight decrease | Can cause a decrease[18] or improvement in specific conditions[19][20][21] | Variable, potential for preserved renal function[5] |

| Renal Blood Flow | No significant change | Generally preserved[15] | Maintained[5] |

| Sodium (Na+) Excretion | Increased[9][11] | Decreased or no change[18] | Additive antihypertensive effect, potential for blunted natriuresis |

| Potassium (K+) Excretion | Increased | Variable | Methyldopa may not counteract HCTZ-induced hypokalemia[25] |

| Plasma Renin Activity | Increased[5] | Decreased | Methyldopa blunts the HCTZ-induced increase[5] |

Experimental Protocols

In Vitro Studies using DCT Cell Lines

-

Objective: To determine the direct effects of HCTZ, methyldopa, and their combination on NCC activity and ion transport in a controlled environment.

-

Cell Line: Mouse distal convoluted tubule (mDCT) cell lines.

-

Methodology:

-

Culture mDCT cells to confluence on permeable supports.

-

Pre-incubate cells with varying concentrations of methyldopa (or its active metabolite, α-methylnorepinephrine) for a defined period.

-

Measure NCC activity using a radioactive 22Na+ uptake assay in the presence and absence of HCTZ.

-

Assess Na+-K+-ATPase activity using a rubidium (86Rb+) uptake assay.

-

Analyze the expression and phosphorylation status of NCC and other relevant transporters (e.g., Na+-K+-ATPase subunits) via Western blotting.

-

In Vivo Studies using Animal Models

-

Objective: To investigate the integrated physiological response to combined HCTZ and methyldopa administration on renal function and blood pressure.

-

Animal Model: Spontaneously hypertensive rats (SHR) or other suitable models of hypertension.

-

Methodology:

-

Administer HCTZ, methyldopa, or the combination to different groups of animals for a specified duration (e.g., 2-4 weeks).

-

Monitor blood pressure continuously using telemetry.

-

Perform metabolic cage studies to collect 24-hour urine for the analysis of electrolytes (Na+, K+, Cl-), creatinine (B1669602), and drug concentrations.

-

At the end of the study, collect kidney tissue for immunohistochemical or Western blot analysis of renal transporter expression and localization.

-

Measure GFR using inulin (B196767) or creatinine clearance.

-

Visualizations

Diagram 1: Individual Mechanisms of Action

Caption: Individual sites of action for Hydrochlorothiazide and Methyldopa's active metabolite in the DCT.

Diagram 2: Proposed Interaction Pathway

Caption: Potential interaction between Methyldopa and Hydrochlorothiazide at the DCT.

Conclusion and Future Directions

The combination of hydrochlorothiazide and methyldopa represents a clinically effective strategy for blood pressure control. While their systemic interplay is partially understood, the specific mechanisms of interaction at the renal tubule remain an area ripe for investigation. The potential for methyldopa to modulate the activity of the basolateral Na+-K+-ATPase in the DCT presents a compelling hypothesis for a direct tubular interaction that could influence the efficacy of hydrochlorothiazide.

Future research should focus on:

-

Directly investigating the combined effects of HCTZ and methyldopa on ion transport and transporter phosphorylation in DCT cell models and in vivo.

-

Elucidating the specific signaling pathways activated by α2-adrenergic receptors in the DCT and their potential crosstalk with NCC regulatory pathways.

-

Quantifying the impact of this interaction on overall renal electrolyte handling and long-term renal function in animal models of hypertension.

A more profound understanding of these renal tubular mechanisms will enable a more rational approach to combination antihypertensive therapy, potentially leading to improved patient outcomes and the development of more targeted therapeutic strategies.

References

- 1. Adverse renal effects of hydrochlorothiazide in rats with myocardial infarction treated with an ACE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population-based meta-analysis of hydrochlorothiazide pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diuretics and salt transport along the nephron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 7. drugs.com [drugs.com]

- 8. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Pharmacokinetics of hydrochlorothiazide in relation to renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modern diuretics and the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. Antihypertensive drugs in combination: Effects of methyldopa on thiazide-induced changes in renal hemodynamics and plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of methyldopa on renal hemodynamics and tubular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of methyldopa on renal function in rats with L-NAME-induced hypertension in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Renoprotect and blood pressure lowering effect of low-dose hydrochlorothiazide added to intensive renin-angiotensin inhibition in hypertensive patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stimulation of alpha 2-adrenergic receptors increases Na(+)-K(+)-ATPase activity in distal convoluted tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. drugs.com [drugs.com]

- 20. Alpha-2A adrenergic receptor - Wikipedia [en.wikipedia.org]

- 21. Renal protection and pharmacology (Chapter 49) - Anesthetic Pharmacology [cambridge.org]

- 22. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Methyldopa - Wikipedia [en.wikipedia.org]

- 24. What is the mechanism of Methyldopa? [synapse.patsnap.com]

- 25. [A combination of methyldopa, hydrochlorothiazide and amiloride in the treatment of essential hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Long-Term Stability and Degradation Pathways of Methyldopa and Hydrochlorothiazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability and degradation pathways of the antihypertensive combination of Methyldopa and Hydrochlorothiazide. The information presented herein is curated from scientific literature and regulatory guidelines to support research, development, and quality control of pharmaceutical formulations containing these active pharmaceutical ingredients (APIs).

Introduction to Stability Testing

The stability of a pharmaceutical product is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability testing, as mandated by guidelines from the International Council for Harmonisation (ICH), provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] These studies are essential for determining storage conditions, re-test periods, and shelf life.

For combination products like this compound tablets, stability indicating analytical methods are crucial for distinguishing the intact APIs from their degradation products.[3][4][5] Forced degradation studies are intentionally conducted under stress conditions to identify likely degradation products and establish the degradation pathways and the intrinsic stability of the molecules.[6]

Long-Term Stability Profile

While extensive data from forced degradation studies are available, comprehensive long-term stability data for the combined this compound product under ICH-prescribed conditions (e.g., 25°C/60% RH or 30°C/65% RH) is less prevalent in publicly accessible literature.[7][8][9] However, general information suggests that Methyldopa tablets have a standard shelf life of three years when stored at room temperature and protected from light.[10] For detailed long-term stability data, it is recommended to consult the specific manufacturer's stability reports or regulatory submission documents.

Degradation Pathways and Mechanisms

Methyldopa

Methyldopa is susceptible to degradation, primarily through oxidation, and to a lesser extent, hydrolysis and photolysis.[1]

3.1.1. Oxidative Degradation

The catechol moiety in Methyldopa's structure makes it prone to oxidation.[1] The primary oxidative degradation pathway involves the formation of a quinonoid structure.[1] This process can be catalyzed by enzymes like tyrosinase, which oxidizes Methyldopa to o-methyldopaquinone.[11] This highly reactive intermediate can then undergo further non-enzymatic reactions, including cyclization and hydroxylation, leading to the formation of various intermediates and ultimately polymeric pigments, which may cause a dark discoloration in aged samples.[1][11][12]

3.1.2. Hydrolytic and Photolytic Degradation

Information on the specific hydrolytic and photolytic degradation products of Methyldopa under ICH stress conditions is limited in the available literature. While some sources mention hydrolysis of the ester linkage as a potential pathway for similar compounds, detailed studies on Methyldopa are scarce.[13] Photodegradation can occur, and it is recommended to protect Methyldopa from light.[10] Further research is needed to fully elucidate these degradation pathways.

Hydrochlorothiazide

Hydrochlorothiazide is known to degrade under hydrolytic (acidic and basic), oxidative, and photolytic conditions.

3.2.1. Hydrolytic Degradation

Hydrolysis is a significant degradation pathway for Hydrochlorothiazide. Under both acidic and basic conditions, the primary degradation product formed is 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) (ABSA or DSA).[1] This occurs through the cleavage of the thiadiazine ring.

3.2.2. Oxidative Degradation

Under oxidative stress, typically using hydrogen peroxide, Hydrochlorothiazide can also degrade to form ABSA.

3.2.3. Photolytic Degradation

Exposure to UV light can induce the degradation of Hydrochlorothiazide, also leading to the formation of ABSA as a major degradant.

Quantitative Data Summary

The following tables summarize the quantitative data from forced degradation studies on this compound.

Table 1: Forced Degradation of Methyldopa

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Degradation Products | Reference |

| Enzymatic Oxidation | Banana Pulp Supernatant | 30 min | 30°C | ~99.5% | Multiple products, including polymeric pigments | [14] |

| Oxidative | Tyrosinase, O2 | - | - | - | o-Methyldopaquinone and subsequent products | [11] |

Table 2: Forced Degradation of Hydrochlorothiazide

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Degradation Products | Reference |

| Acid Hydrolysis | 1 M HCl | - | - | 15% | 4-amino-6-chloro-1,3-benzenedisulfonamide (ABSA) | [1] |

| Base Hydrolysis | 1 M NaOH | - | - | Significant | 4-amino-6-chloro-1,3-benzenedisulfonamide (ABSA) | [1] |

| Neutral Hydrolysis | Water | - | - | Significant | 4-amino-6-chloro-1,3-benzenedisulfonamide (ABSA) | [1] |

| Oxidative | 3% H2O2 | - | - | Significant | 4-amino-6-chloro-1,3-benzenedisulfonamide (ABSA) | [1] |

| Photolytic | UV Light | - | - | Stable | - | [1] |

Experimental Protocols

The following are generalized experimental protocols for conducting forced degradation studies on this compound, based on ICH guidelines and published methodologies.

General Experimental Workflow

Acid Hydrolysis

-

Prepare a stock solution of the drug substance or drug product in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.

-

Transfer a known volume of the stock solution to a volumetric flask and add an equal volume of 0.1 M hydrochloric acid.

-

Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, cool to room temperature, and neutralize with an appropriate volume of 0.1 M sodium hydroxide (B78521).

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

Base Hydrolysis

-

Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide as the stress agent.

-

Neutralize the samples with 0.1 M hydrochloric acid before dilution and analysis.

Oxidative Degradation

-

Prepare a stock solution of the drug substance or drug product as described above.

-

Transfer a known volume of the stock solution to a volumetric flask and add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.

-

At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

Thermal Degradation

-

Place the solid drug substance or drug product in a thermostatically controlled oven at a specified temperature (e.g., 60°C or 80°C) for a defined period.

-

For solutions, prepare a stock solution and keep it in a thermostatically controlled water bath at the specified temperature.

-